Win VI

Description

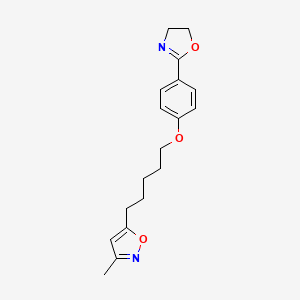

Structure

3D Structure

Properties

IUPAC Name |

5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-14-13-17(23-20-14)5-3-2-4-11-21-16-8-6-15(7-9-16)18-19-10-12-22-18/h6-9,13H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZDYGHUSXWPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCCCOC2=CC=C(C=C2)C3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243387 | |

| Record name | Win 52035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98034-30-1 | |

| Record name | Win 52035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098034301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Win 52035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-(4-(4,5-DIHYDROOXAZOL-2-YL)PHENOXY)PENTYL)-3-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APD6GOX5WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of WIN 55,212-2: A Technical Guide

Executive Summary: WIN 55,212-2 is a potent, synthetic aminoalkylindole that functions as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Its mechanism of action is multifaceted, involving both canonical G-protein coupled receptor (GPCR) signaling and receptor-independent pathways. Primarily, it binds to CB1 and CB2 receptors, initiating a Gi/o protein-mediated cascade that leads to the inhibition of adenylyl cyclase, a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP), and modulation of various ion channels.[3][4] This signaling further influences downstream pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt cascades, affecting processes like cell proliferation, apoptosis, and inflammation.[1][5] Beyond its cannabinoid receptor activity, WIN 55,212-2 exerts significant physiological effects through receptor-independent mechanisms, notably by directly inhibiting the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel via a calcineurin-dependent pathway and by suppressing inflammatory responses through inhibition of the Interleukin-1 (IL-1) signaling pathway.[6][7][8] This technical guide provides an in-depth review of these mechanisms, supported by quantitative pharmacological data and detailed experimental protocols.

Cannabinoid Receptor-Dependent Mechanisms

WIN 55,212-2 is a high-affinity agonist for both CB1 and CB2 receptors, though it is structurally distinct from classical cannabinoids like tetrahydrocannabinol (THC).[1][2] The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is found mainly in peripheral tissues and immune cells.[5]

Canonical G-Protein Coupled Signaling

Upon binding to CB1 or CB2 receptors, WIN 55,212-2 induces a conformational change that activates the associated inhibitory G-protein (Gi/o).[3][4] This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate various downstream effectors.

The primary pathway involves the Gαi/o subunit directly inhibiting the enzyme adenylyl cyclase.[4] This inhibition results in a significant reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous target proteins.[5]

Simultaneously, the Gβγ subunit complex modulates the activity of several ion channels. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][9] The collective effect of reduced calcium influx and increased potassium efflux is a hyperpolarization of the cell membrane and a decrease in neuronal excitability, which underlies many of the analgesic and neuro-modulatory effects of WIN 55,212-2.[4][10]

Modulation of MAPK and PI3K/Akt Pathways

Activation of CB receptors by WIN 55,212-2 also leads to the modulation of critical intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][5] These pathways are central to the regulation of cell growth, survival, and apoptosis.

-

MAPK Pathway: WIN 55,212-2 has been shown to activate p42 and p44 MAPK (also known as Erk1/2), as well as other MAPK family members like p38 and JNK.[1][5] This activation can trigger downstream effects that inhibit cell proliferation and induce apoptosis in various cell types, including endometriotic and cancer cells.[5]

-

PI3K/Akt Pathway: The compound has also been observed to inhibit the activation of the PI3K/Akt survival pathway in certain cellular contexts.[5] Inhibition of Akt signaling can halt cell proliferation and promote programmed cell death.[5][11]

The combined modulation of these kinase pathways contributes significantly to the anti-proliferative and pro-apoptotic effects of WIN 55,212-2 observed in preclinical models.[5]

References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. CAS 131543-22-1: Win 55212-2 | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. The Synthetic Cannabinoid R(+)WIN 55,212-2 Inhibits the Interleukin-1 Signaling Pathway in Human Astrocytes in a Cannabinoid Receptor-independent Manner - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 9. researchgate.net [researchgate.net]

- 10. Effects of cannabinoid receptor ligands on electrophysiological properties of myenteric neurones of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Binding Affinity of WIN 55,212-2 for CB1 and CB2 Receptors

This technical guide provides a comprehensive overview of the binding characteristics of WIN 55,212-2, a potent aminoalkylindole cannabinoid receptor agonist, at the human cannabinoid receptors CB1 and CB2. This document includes quantitative binding affinity data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.

Introduction

WIN 55,212-2 is a synthetic, non-cannabinoid molecule that exhibits high affinity for both the CB1 and CB2 cannabinoid receptors, acting as a full agonist.[1][2] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, playing a role in inflammatory processes.[3][4] Due to its potent and relatively non-selective agonist activity, WIN 55,212-2 is a widely used research tool for investigating the endocannabinoid system.

Quantitative Binding Affinity Data

The binding affinity of WIN 55,212-2 for CB1 and CB2 receptors is typically determined through competitive radioligand binding assays. The results are commonly expressed as the inhibition constant (Ki), which represents the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) of WIN 55,212-2 at human CB1 and CB2 receptors from various studies.

| Parameter | Receptor | Species | Value (nM) | Assay Type | Reference |

| Ki | CB1 | Human | 62.3 | Radioligand Binding | |

| Ki | CB2 | Human | 3.3 | Radioligand Binding | |

| Ki | CB1 | Human | 1.9 | Radioligand Binding | [1][5] |

| Ki | CB2 | Human | 0.3 | Radioligand Binding | [5] |

| Ki | CB1 | N/A | 1.9 | Filtration Assay | [5] |

| Ki | CB2 | N/A | 0.3 | Binding Affinity | [5] |

| IC50 | CB2 | Rat | 2200 | Displacement of [3H]WIN-55,212-2 | [5] |

| EC50 | CB1 | Human | 37.6 | Displacement of [3H]WIN-55,212-2 | [5] |

| EC50 | CB1 | Human | 37 | Inhibition of forskolin-induced cAMP | [5] |

| EC50 | CB2 | Rat | 1.5 | Inhibition of forskolin-induced cAMP | [5] |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of WIN 55,212-2 is predominantly achieved through competitive radioligand binding assays. This method measures the ability of a test compound (unlabeled WIN 55,212-2) to displace a known radiolabeled ligand from the CB1 and CB2 receptors.

Materials and Reagents:

-

Receptor Source: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293T cells).

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940 or [³H]WIN-55,212-2.

-

Test Compound: WIN 55,212-2, serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[3]

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), at pH 7.4.[3]

-

Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C).[3]

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Preparation of Reagents: The test compound is diluted to a range of concentrations (e.g., from 0.1 nM to 10 µM) in the assay buffer. The radioligand is diluted in the assay buffer to a final concentration of approximately 0.5-1.0 nM.[3]

-

Assay Setup: In a 96-well plate, the following are added:

-

Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[3][6]

-

Filtration: The binding reaction is terminated by rapid filtration of the contents of each well through the glass fiber filter mat using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.[3]

-

Quantification: The filter discs are placed in scintillation vials with scintillation fluid, and the radioactivity is measured in counts per minute (CPM) using a scintillation counter.[3]

Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.[3]

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[3]

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Visualizations

Experimental Workflow

References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 5. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]

- 7. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

The Discovery and Pharmacological Profile of WIN 55,212-2: A Technical Overview

For Immediate Release

This whitepaper provides an in-depth technical guide to the history, discovery, and pharmacological properties of WIN 55,212-2, a potent synthetic cannabinoid receptor agonist. Developed for researchers, scientists, and professionals in drug development, this document details the compound's origins, its characterization through key in vitro assays, and the intracellular signaling pathways it modulates. All quantitative data are presented in structured tables for clear comparison, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction: An Unforeseen Discovery

WIN 55,212-2, an aminoalkylindole derivative, was first synthesized in the early 1990s by researchers at Sterling-Winthrop, later Sterling Drug Company.[1][2] The initial research program was not directed at the cannabinoid system, but rather aimed to discover novel non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. The lead compound in this series was pravadoline.[3] Through structural modifications of pravadoline, the more potent analog, WIN 55,212-2, was developed.

Subsequent pharmacological evaluation revealed that the analgesic effects of WIN 55,212-2 were not mediated by the inhibition of cyclooxygenase, the typical mechanism of NSAIDs. Instead, its potent effects were found to be mediated through the activation of the recently discovered cannabinoid receptors, CB1 and CB2, mimicking the action of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[3] This unexpected discovery of potent cannabimimetic activity in a structurally distinct class of compounds was a significant step in cannabinoid research. However, due to these psychoactive properties, Sterling-Winthrop ultimately discontinued the development of this compound class for its original therapeutic intent.

Pharmacological Data

The pharmacological activity of WIN 55,212-2 has been extensively characterized through various in vitro assays. The following tables summarize its binding affinity (Ki) and functional activity (EC50/IC50) at human and rat cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of WIN 55,212-2

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| CB1 | Human | [³H]CP55940 | 1.9 | [4] |

| CB2 | Human | [³H]WIN 55,212-2 | 3.3 | [5] |

| CB1 | Rat | [³H]CP55940 | 2.5 - 4.5 | |

| CB2 | Rat | [³H]WIN 55,212-2 | 129 - 2200 |

Table 2: Functional Activity (EC50/IC50) of WIN 55,212-2 at Cannabinoid Receptors

| Assay | Receptor | Species | EC50/IC50 (nM) | Reference |

| Adenylyl Cyclase Inhibition | CB1 | Rat | ~300 | |

| GTPγS Binding | CB1 | Rat | ~10 - 37 | |

| Adenylyl Cyclase Inhibition | CB2 | Human | 103 - 234 | |

| GTPγS Binding | CB2 | Human/Mouse/Rat | 4.3 - 9.4 |

Key Experimental Protocols

The characterization of WIN 55,212-2 relied on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Cannabinoid Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the cannabinoid receptors by assessing its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from tissues or cells expressing cannabinoid receptors (e.g., rat brain, CHO or HEK293 cells transfected with human CB1 or CB2).

-

Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 2 mg/ml BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.05% BSA.

-

Unlabeled WIN 55,212-2 for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate cell membranes with various concentrations of WIN 55,212-2 and a fixed concentration of the radioligand in binding buffer.

-

Incubate at 37°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the concentration of WIN 55,212-2 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

-

Materials:

-

Cell membranes expressing cannabinoid receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Guanosine diphosphate (GDP).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

WIN 55,212-2 and other test compounds.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add various concentrations of WIN 55,212-2 to the reaction mixture.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of WIN 55,212-2 to determine the EC50 (potency) and Emax (efficacy).

-

Adenylyl Cyclase Inhibition Assay

This assay assesses the ability of a cannabinoid receptor agonist to inhibit the production of cyclic AMP (cAMP).

-

Materials:

-

Whole cells expressing cannabinoid receptors (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

WIN 55,212-2 and other test compounds.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

-

Procedure:

-

Pre-incubate cells with various concentrations of WIN 55,212-2.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Measure the concentration of cAMP using a suitable assay kit.

-

Determine the concentration of WIN 55,212-2 that inhibits 50% of the forskolin-stimulated cAMP production (IC50).

-

Signaling Pathways

WIN 55,212-2, upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary signaling mechanism involves the inhibition of adenylyl cyclase through the activation of Gi/o proteins, leading to a decrease in intracellular cAMP levels. Additionally, WIN 55,212-2 has been shown to activate the mitogen-activated protein kinase (MAPK) cascade, including ERK, p38, and JNK pathways, which are involved in regulating a variety of cellular processes such as gene expression, proliferation, and apoptosis.

Conclusion

The discovery of WIN 55,212-2 represents a pivotal moment in cannabinoid pharmacology. Its identification as a potent cannabinoid receptor agonist, despite its structural dissimilarity to classical cannabinoids, opened new avenues for the design and synthesis of novel cannabinoid ligands. The detailed pharmacological data and understanding of its signaling mechanisms, as outlined in this whitepaper, continue to make WIN 55,212-2 an invaluable tool for researchers investigating the endocannabinoid system and its therapeutic potential. This document provides a comprehensive resource for professionals in the field, summarizing the key historical and technical aspects of this important compound.

References

- 1. connectsci.au [connectsci.au]

- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 3. Pravadoline - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and evaluation of substituted alkylindoles that activate G protein-coupled receptors distinct from the cannabinoid CB1 and CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of WIN 55,212-2 (a non-selective cannabinoid CB1 and CB2 receptor agonist) on the protective action of various classical antiepileptic drugs in the mouse 6 Hz psychomotor seizure model - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of WIN 55,212-2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 55,212-2 is a potent, synthetic aminoalkylindole that has been instrumental in the study of the endocannabinoid system. It is a high-affinity, non-selective full agonist for the cannabinoid receptors CB1 and CB2.[1] Beyond its primary targets, WIN 55,212-2 also interacts with other cellular targets, including peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels, contributing to its complex pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological properties of WIN 55,212-2, including its mechanism of action, quantitative binding and functional data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in cannabinoid pharmacology and drug development.

Mechanism of Action

WIN 55,212-2 exerts its primary effects through the activation of the G-protein coupled cannabinoid receptors, CB1 and CB2. As a full agonist, it binds to these receptors and initiates a cascade of intracellular signaling events.

CB1 and CB2 Receptor Activation:

Upon binding to CB1 and CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o), WIN 55,212-2 triggers the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] The Gβγ subunits can also modulate the activity of various ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[3]

Other Molecular Targets:

In addition to its high affinity for cannabinoid receptors, WIN 55,212-2 has been shown to interact with other molecular targets, which may contribute to its broad range of biological activities:

-

Peroxisome Proliferator-Activated Receptors (PPARs): WIN 55,212-2 is an agonist of PPARα and PPARγ.[1]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): WIN 55,212-2 can inhibit the function of the TRPV1 channel through a calcineurin-dependent pathway.[4]

-

G-protein-coupled Receptor 55 (GPR55): Studies have shown that WIN 55,212-2 does not activate GPR55.

Pharmacodynamics: Quantitative Data

The following tables summarize the binding affinities and functional potencies of WIN 55,212-2 at its primary molecular targets.

Table 1: Receptor Binding Affinities (Ki) of WIN 55,212-2

| Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| CB1 | Human | Recombinant | 1.9 | [1] | |

| CB1 | Human | Recombinant | 62.3 | [5] | |

| CB2 | Human | Recombinant | 3.3 | [5][6] |

Table 2: Functional Activity (EC50/IC50) of WIN 55,212-2

| Assay Type | Receptor | Species | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| cAMP Inhibition | CB2 | Human | U2OS | EC50 | 17.3 | [3] |

| ERK Phosphorylation | CB1 | N1E-115 Neuroblastoma | EC50 | 10 | [6] | |

| CGRP Release | Trigeminal Ganglion Neurons | EC50 | 26,000 | [5] | ||

| Vasodilation | Rat | Middle Cerebral Artery | EC50 | 33 | ||

| [³⁵S]GTPγS Binding | CB1 | Rat | Hippocampal Membranes | EC50 | ~255 |

Signaling Pathways

The activation of CB1 and CB2 receptors by WIN 55,212-2 initiates multiple downstream signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of WIN 55,212-2.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of WIN 55,212-2 for cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO or HEK293 cells)

-

[³H]CP-55,940 (Radioligand)

-

WIN 55,212-2

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and dilute to the desired protein concentration in ice-cold Assay Buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay Buffer, [³H]CP-55,940 (at a concentration near its Kd), and cell membranes.

-

Non-specific Binding: Assay Buffer, [³H]CP-55,940, a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2), and cell membranes.

-

Competition Binding: Assay Buffer, [³H]CP-55,940, serial dilutions of WIN 55,212-2, and cell membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of WIN 55,212-2. Plot the percentage of specific binding against the log concentration of WIN 55,212-2 and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of WIN 55,212-2 to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

[³⁵S]GTPγS

-

Guanosine diphosphate (GDP)

-

WIN 55,212-2

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add:

-

Assay Buffer containing a fixed concentration of GDP.

-

[³⁵S]GTPγS.

-

Serial dilutions of WIN 55,212-2 (for stimulated binding) or buffer (for basal binding).

-

A high concentration of unlabeled GTPγS is used to determine non-specific binding.

-

-

Initiate Reaction: Add the cell membrane preparation to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters and quantify radioactivity as described previously.

-

Data Analysis: Subtract non-specific binding from all readings. Calculate the percent stimulation of [³⁵S]GTPγS binding over basal levels for each concentration of WIN 55,212-2. Plot the percent stimulation against the log concentration of WIN 55,212-2 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of WIN 55,212-2 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Materials:

-

Whole cells expressing CB1 or CB2 receptors (e.g., HEK293 or CHO cells)

-

WIN 55,212-2

-

Forskolin

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell culture medium

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treatment: Add varying concentrations of WIN 55,212-2 to the cells, followed by the addition of forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for a specified period.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

cAMP Detection: Measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay.

-

Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of WIN 55,212-2. Plot the percentage inhibition against the log concentration of WIN 55,212-2 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pharmacology

WIN 55,212-2 exhibits a wide range of in vivo effects, primarily mediated by its action on CB1 and CB2 receptors. These effects include:

-

Analgesia: It has demonstrated potent analgesic effects in various models of acute and chronic pain.

-

Anti-inflammatory Effects: WIN 55,212-2 can suppress inflammatory responses, in part by inhibiting the activation of microglia.[1]

-

Neuroprotection: It has shown neuroprotective properties in models of neurodegenerative diseases.

-

Behavioral Effects: Administration of WIN 55,212-2 can induce a range of behavioral effects, including hypolocomotion, catalepsy, and alterations in anxiety-like behaviors. The specific effects can be dose-dependent and vary between different animal models and behavioral paradigms.

Conclusion

WIN 55,212-2 remains a cornerstone pharmacological tool for the investigation of the endocannabinoid system. Its high affinity and full agonist activity at both CB1 and CB2 receptors, coupled with its effects on other molecular targets, provide a complex yet valuable profile for dissecting cannabinoid-mediated physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing WIN 55,212-2 in their studies, facilitating experimental design and data interpretation in the pursuit of novel therapeutic strategies targeting the endocannabinoid system.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. A predominant role for inhibition of the adenylate cyclase/protein kinase A pathway in ERK activation by cannabinoid receptor 1 in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

WIN 55,212-2: A Comprehensive Technical Guide for Neuroscience Research

An In-depth Whitepaper on the Synthetic Cannabinoid Agonist WIN 55,212-2 as a Versatile Tool in Neuroscientific Applications.

Introduction

WIN 55,212-2 is a potent synthetic aminoalkylindole that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its distinct chemical structure, differing from classical cannabinoids like tetrahydrocannabinol (THC), along with its high affinity for cannabinoid receptors, has established WIN 55,212-2 as an invaluable research tool in the field of neuroscience.[1][2] This technical guide provides a comprehensive overview of WIN 55,212-2, including its pharmacological properties, effects on key signaling pathways, and detailed experimental protocols for its application in neuroscience research. This document is intended for researchers, scientists, and drug development professionals seeking to utilize WIN 55,212-2 to investigate the endocannabinoid system and its role in various physiological and pathological processes.

Data Presentation: Quantitative Pharmacological Profile

The following tables summarize the quantitative data regarding the binding affinity and functional potency of WIN 55,212-2 at cannabinoid receptors, as well as its effects in various functional assays.

Table 1: Receptor Binding Affinities of WIN 55,212-2

| Receptor | Species | Ligand | Parameter | Value (nM) |

| CB1 | Human | (+)-WIN 55,212-2 | Kᵢ | 62.3 |

| CB2 | Human | (+)-WIN 55,212-2 | Kᵢ | 3.3 |

| CB1 | Rat | WIN 55,212-2 | Kᵢ | 1.9 |

| CB1 | Human | [³H]-WIN-55,212-2 | Kd | 9.4 |

| CB2 | Human | [³H]-WIN-55,212-2 | Kd | 3.2 |

Table 2: Functional Potency of WIN 55,212-2 in In Vitro Assays

| Assay | Cell Type/Preparation | Parameter | Value |

| Adenylyl Cyclase Inhibition | AtT20 cells expressing rat CB1 | IC₅₀ | ~11 nM |

| Adenylyl Cyclase Inhibition | CHO-CB1 cells | EC₅₀ | 18.6 ± 6.9 nM |

| Inhibition of [Ca²⁺]i Spiking | Rat Hippocampal Cultures | EC₅₀ | 2.7 ± 0.3 nM |

| Inhibition of Glutamate-mediated Transmission | Mouse Nucleus Accumbens Slices | EC₅₀ | 293 ± 13 nM |

| Activation of GIRK Channels (CB1) | Xenopus Oocytes | EC₅₀ | 0.374 µM |

| Activation of GIRK Channels (CB2) | Xenopus Oocytes | EC₅₀ | 0.260 µM |

| CGRP Release from Trigeminal Neurons | Rat Trigeminal Ganglion Neurons | EC₅₀ | 26 µM |

Signaling Pathways Modulated by WIN 55,212-2

WIN 55,212-2, through its activation of CB1 and CB2 receptors, modulates a variety of intracellular signaling cascades that are critical for neuronal function. These G-protein coupled receptors (GPCRs) primarily couple to inhibitory G-proteins (Gαi/o).

Canonical Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors by WIN 55,212-2 initiates a cascade of intracellular events. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can directly modulate ion channels, typically inhibiting voltage-gated calcium channels (N-, P/Q-type) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5]

MAPK/AKT Signaling Pathway

WIN 55,212-2 has been shown to activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, p38, and JNK.[2] This activation can be independent of cAMP modulation and is thought to be mediated by the βγ subunits of the G-protein. The MAPK/AKT pathway is crucial in regulating cellular processes such as proliferation, apoptosis, and synaptic plasticity.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing WIN 55,212-2 in neuroscience research.

Protocol 1: Radioligand Competition Binding Assay for CB1/CB2 Receptors

This protocol details the determination of the binding affinity (Ki) of a test compound for CB1 or CB2 receptors by measuring its ability to displace a radiolabeled ligand, such as [³H]WIN-55,212-2.

Materials:

-

Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]WIN-55,212-2.

-

Test compounds dissolved in DMSO.

-

Non-specific binding control: 10 µM unlabeled WIN 55,212-2.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

96-well plates and glass fiber filters (GF/C).

-

Cell harvester and scintillation counter.

Procedure:

-

Reagent Preparation:

-

Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg protein per well.

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

-

Dilute [³H]WIN-55,212-2 in assay buffer to a final concentration approximately equal to its Kd value.

-

Prepare the non-specific binding control at a concentration at least 100-fold higher than its Ki.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control.

-

50 µL of test compound dilution.

-

-

Add 50 µL of the diluted radioligand solution to all wells.

-

Add 100 µL of the cell membrane suspension to all wells.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Neurons

This protocol describes the procedure for recording ion channel activity in cultured neurons to assess the effects of WIN 55,212-2.

Materials:

-

Cultured neurons (e.g., hippocampal or dorsal root ganglion neurons).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal (pipette) solution (in mM): 125 K-gluconate, 10 KCl, 1 MgCl₂, 0.25 EGTA, 2 Mg-ATP, 0.2 Na-GTP, 10 HEPES (pH 7.3).

-

WIN 55,212-2 stock solution in DMSO.

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).

-

Borosilicate glass pipettes (3-5 MΩ).

-

Inverted microscope.

Procedure:

-

Cell Preparation:

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with external solution.

-

-

Pipette Preparation:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Recording:

-

Under visual guidance, approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

Record baseline ion channel activity.

-

-

Drug Application:

-

Apply WIN 55,212-2 at the desired concentration to the perfusion system.

-

Record the changes in ion channel currents in the presence of the drug.

-

-

Data Acquisition and Analysis:

-

Acquire and digitize the current traces.

-

Analyze the effects of WIN 55,212-2 on current amplitude, kinetics, and voltage-dependence.

-

Protocol 3: Morris Water Maze for Spatial Learning and Memory

This protocol outlines the Morris Water Maze (MWM) procedure to assess the effects of WIN 55,212-2 on spatial learning and memory in rodents.

Apparatus:

-

A circular tank (120-150 cm in diameter) filled with opaque water (20-22°C).

-

An escape platform submerged 1-2 cm below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acclimation:

-

Handle the animals for several days before the experiment.

-

-

Pre-training (Visible Platform):

-

For 1-2 days, train the animals to find a visible platform. This assesses for any motor or visual impairments.

-

-

Acquisition Phase (Hidden Platform):

-

For 5-7 consecutive days, conduct 4 trials per day for each animal.

-

For each trial, place the animal in the water facing the tank wall at one of four randomized start locations.

-

Allow the animal to swim and find the hidden platform. If it fails to find it within 60-120 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Administer WIN 55,212-2 or vehicle at a specified time before the trials each day.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, remove the platform and allow the animal to swim for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis:

-

Measure escape latency (time to find the platform), path length, and swim speed during the acquisition phase.

-

Measure the time spent in the target quadrant and the number of crossings over the former platform location during the probe trial.

-

Conclusion

WIN 55,212-2 is a powerful and versatile research tool that has significantly contributed to our understanding of the endocannabinoid system's role in the central nervous system. Its high affinity for both CB1 and CB2 receptors, coupled with its well-characterized effects on a multitude of signaling pathways, makes it an ideal compound for investigating a wide range of neuroscientific questions. This technical guide provides a foundational resource for researchers, offering quantitative data, an overview of signaling mechanisms, and detailed experimental protocols to facilitate the effective use of WIN 55,212-2 in advancing neuroscience research. As with any potent pharmacological agent, careful consideration of dosage, experimental model, and potential off-target effects is crucial for obtaining robust and reproducible results.

References

- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Potentiation by WIN 55,212-2 of GABA-activated currents in rat trigeminal ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of WIN 55,212-2 on the Endocannabinoid System

Executive Summary: WIN 55,212-2, a synthetic aminoalkylindole derivative, is a potent cannabinoid receptor agonist widely utilized in preclinical research to investigate the endocannabinoid system (ECS).[1] It exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, acting as a full agonist at CB1 and displaying high efficacy at CB2.[1][2][3] Its activity modulates a range of intracellular signaling cascades, primarily through G-protein coupled receptor (GPCR) activation, leading to the inhibition of adenylyl cyclase and modulation of key kinase pathways such as MAPK/ERK and PI3K/Akt.[4][5][6] Beyond its direct receptor agonism, WIN 55,212-2 can also influence the levels of endogenous cannabinoids and interact with other non-cannabinoid receptors, such as TRPV1.[2][7] This document provides a comprehensive technical overview of the molecular interactions, signaling pathways, and systemic effects of WIN 55,212-2, supported by detailed experimental protocols and data for researchers in pharmacology and drug development.

Interaction with Cannabinoid Receptors

WIN 55,212-2 is structurally distinct from classical tetrahydrocannabinol (THC) but mimics its effects by binding to and activating cannabinoid receptors.[1] Its primary targets are the CB1 and CB2 receptors, which are integral components of the endocannabinoid system.

Binding Affinity

WIN 55,212-2 demonstrates high-affinity binding to both CB1 and CB2 receptors, with several studies indicating a slightly greater affinity for the CB2 receptor.[3][8] The inhibition constant (Ki) and dissociation constant (KD) are key measures of this affinity, with lower values indicating a stronger ligand-receptor interaction.

| Parameter | Receptor | Value (nM) | Reference |

| Ki | CB1 | 1.9 | [1] |

| KD | CB1 | 9.4 | [9] |

| KD | CB2 | 3.2 | [9] |

| Ki Range | CB1 | 1.89 - 123 | [3] |

| Ki Range | CB2 | 0.28 - 3.5 | [3] |

Functional Activity

As an agonist, WIN 55,212-2 not only binds to cannabinoid receptors but also activates them, initiating downstream intracellular signaling. It is considered a full agonist at the CB1 receptor, meaning it can elicit a maximal cellular response comparable to that of endogenous ligands.[1][2] It also demonstrates high efficacy at the CB2 receptor.[3] This activation is central to its wide-ranging pharmacological effects, including analgesia, anti-inflammatory actions, and psychoactivity.[1]

Core Signaling Pathways

The activation of CB1 and CB2 receptors by WIN 55,212-2 triggers multiple intracellular signaling cascades. These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation leads to the modulation of several key effector systems.[10][11]

G-protein Coupling and cAMP Inhibition

The canonical signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins.[11] Upon agonist binding by WIN 55,212-2, the G-protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular production of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes.[4][6][11]

Mitogen-Activated Protein Kinase (MAPK) Pathway

WIN 55,212-2 has been shown to activate the p42 and p44 mitogen-activated protein (MAP) kinases, also known as extracellular signal-regulated kinases (ERK1/2).[1][4] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. Cannabinoid-induced activation of the MAPK/ERK pathway can contribute to both apoptosis in cancer cells and neuroprotective effects, depending on the cellular context.[4][5][6]

References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. Region-Specific Impact of Repeated Synthetic Cannabinoid Exposure and Withdrawal on Endocannabinoid Signaling, Gliosis, and Inflammatory Markers in the Prefrontal Cortex and Hippocampus [mdpi.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 5. Cannabinoids down-regulate PI3K/Akt and Erk signalling pathways and activate proapoptotic function of Bad protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

WIN 55,212-2 structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship of WIN 55,212-2

Introduction

WIN 55,212-2 is a potent, synthetic, aminoalkylindole-derived cannabinoid receptor agonist. Unlike classical cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), WIN 55,212-2 possesses a distinct chemical structure while still exhibiting high affinity and efficacy at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its utility as a research tool has been pivotal in elucidating the function of the endocannabinoid system and in guiding the development of novel cannabinoid ligands.[2][3] This document provides a comprehensive overview of the structure-activity relationships (SAR) of WIN 55,212-2, details common experimental protocols used in its study, and visualizes key biological and experimental pathways.

Core Pharmacophore and Structure-Activity Relationships

The cannabinoid activity of the aminoalkylindole class, including WIN 55,212-2, is dictated by three primary structural features: an N-1 aminoalkyl substituent, a C-3 acyl group, and substituents on the indole ring itself.[3][4] Molecular modeling and SAR studies have established a pharmacophore model where these regions interact with specific domains within the cannabinoid receptors.[4][5]

The key structural components for potent cannabinoid activity in this series are:

-

C-3 Position : A bicyclic (naphthyl) substituent is crucial for high affinity.[3]

-

C-2 Position : A small substituent, such as a hydrogen or methyl group, is preferred. Larger groups tend to decrease activity.[3][6]

-

N-1 Position : An aminoethyl group, particularly a morpholinoethyl substituent, is a key feature for potent agonism.[3][5]

The following table summarizes the known structure-activity relationships derived from modifications to the core WIN 55,212-2 scaffold.

| Structural Moiety | Modification | Effect on Activity (CB1/CB2) |

| N-1 Substituent | Replacement of the morpholinoethyl group with carbon chains | Chains of 4 to 6 carbons produce optimal in vitro and in vivo activity. Short side chains result in inactive compounds. |

| Indole Core | Replacement of indole with pyrrole | Pyrrole-derived cannabinoids are consistently less potent than the corresponding indole derivatives.[5] |

| Indole C-2 Position | Addition of a methyl group | Generally leads to lower affinity for both CB1 and CB2 receptors but can improve CB2 selectivity. |

| Indole Ring | Substitution at the 5-position (e.g., fluoro, chloro) | Detrimental to binding and functional activity.[7] |

| Indole Ring | Substitution at positions 2, 6, and 7 | Can retain high receptor binding affinities.[7] |

Quantitative Biological Data

WIN 55,212-2 generally exhibits a higher affinity for the CB2 receptor compared to the CB1 receptor. However, binding affinities can vary based on the species and the specific experimental conditions.

Cannabinoid Receptor Binding Affinities

| Receptor | Species/Assay System | Ligand | Parameter | Value |

| CB1 | Human (cloned) | WIN 55,212-2 mesylate | Ki | 62.3 nM[8] |

| CB2 | Human (cloned) | WIN 55,212-2 mesylate | Ki | 3.3 nM[8] |

| CB1 | Rat (brain membranes) | WIN 55,212-2 | Ki | 1.9 nM (displacement of [3H]CP-55940)[9] |

| CB1 | Rat (cerebellum membranes) | WIN 55,212-2 | Ki | 4.5 nM (displacement of [3H]WIN-55212-2)[9] |

| CB2 | Human (CHO cell membranes) | [3H]-WIN 55,212-2 | KD | 3.4 ± 0.2 nM[10] |

| CB1 | Human (HEK cell membrane) | WIN 55,212-2 | Ki | 21 nM (displacement of [3H]-CP55940)[9] |

Functional Activity

| Assay System | Receptor | Parameter | Value |

| CB1-GIRK1/2 coupling in Xenopus oocytes | CB1 | EC50 | 0.374 µM[2] |

| CB2-GIRK1/2 coupling in Xenopus oocytes | CB2 | EC50 | 0.260 µM[2] |

Signaling Pathways

As a canonical CB1/CB2 receptor agonist, WIN 55,212-2 activates Gi/o protein-coupled signaling cascades. This activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2] WIN 55,212-2 has also been shown to activate the p42/p44 MAP kinase pathway.[1]

Experimental Protocols

The characterization of WIN 55,212-2 and its analogs relies on a suite of standardized in vitro assays to determine binding affinity and functional potency.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-WIN 55,212-2) from the receptor.

Methodology (adapted from Frontiers in Pharmacology, 2018): [10]

-

Membrane Preparation : Membranes are prepared from cells stably expressing the receptor of interest (e.g., CHO-CB2R cells).

-

Incubation : Cell membranes (e.g., 10 µg protein per sample) are incubated with a fixed concentration of radioligand (e.g., 3 nM [³H]-WIN 55,212-2) and varying concentrations of the unlabeled test compound.

-

Buffer : The incubation is performed in a binding buffer (e.g., 50 mM Tris–HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂).

-

Conditions : Incubation is carried out for 60 minutes at 30°C.

-

Non-Specific Binding : Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM WIN 55,212-2).

-

Separation : Bound and free radioactivity are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quantification : The filter-bound radioactivity is measured using a scintillation counter.

-

Analysis : The data are analyzed using non-linear regression to calculate the IC₅₀, which is then converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is proportional to the receptor activation level.

General Methodology: [11]

-

Membrane Preparation : Membranes from cells or tissues expressing the cannabinoid receptor are prepared.

-

Incubation : Membranes are incubated with varying concentrations of the agonist (e.g., WIN 55,212-2), GDP, and a fixed concentration of [³⁵S]GTPγS.

-

Buffer : The assay is conducted in a buffer containing MgCl₂ and NaCl.

-

Conditions : Incubation typically proceeds for 60-90 minutes at 30°C.

-

Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form via filtration.

-

Quantification : Radioactivity on the filters is counted.

-

Analysis : Data are plotted to generate a concentration-response curve, from which EC₅₀ and Emax values are determined.

References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rndsystems.com [rndsystems.com]

- 9. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

The Downstream Signaling of WIN 55,212-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 55,212-2 is a potent, synthetic aminoalkylindole cannabinoid agonist that has been instrumental in elucidating the physiological and pathophysiological roles of the endocannabinoid system. As a non-selective agonist, it exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[1] Its actions extend beyond the classical cannabinoid receptors, involving other cellular targets and signaling pathways. This technical guide provides an in-depth overview of the downstream signaling cascades initiated by WIN 55,212-2, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of WIN 55,212-2 at cannabinoid receptors in various in vitro assays. These values highlight the compound's potency and its comparable activity at both CB1 and CB2 receptors.

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Human CB1 | [3H]WIN 55,212-2 | HEK293 cells | 1.9 | [1] |

| Human CB2 | [3H]WIN 55,212-2 | CHO cells | 3.3 | |

| Human CB1 | [3H]CP-55,940 | CHO cells | 9.4 | |

| Human CB2 | [3H]CP-55,940 | CHO cells | 3.2 |

| Assay | Cell Line | Receptor | EC50/IC50 (nM) | Effect |

| Adenylyl Cyclase Inhibition | CHO cells | Human CB1 | 37 | Inhibition |

| ERK Phosphorylation | N1E-115 neuroblastoma cells | CB1 | 10 | Activation |

| [35S]GTPγS Binding | Rat Cerebellar Membranes | CB1 | 11.8 | Stimulation |

| Calcium Mobilization | HEK293 cells | Human CB1 | ~1000 | Stimulation |

Core Signaling Pathways

WIN 55,212-2 binding to CB1 and CB2 receptors, which are primarily coupled to inhibitory G-proteins of the Gαi/o family, triggers a cascade of intracellular events. The dissociation of the G-protein into its Gαi/o and Gβγ subunits initiates multiple downstream signaling pathways.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The most canonical signaling pathway activated by WIN 55,212-2 is the inhibition of adenylyl cyclase. The activated Gαi/o subunit directly inhibits the activity of this enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets, including transcription factors and ion channels.

Gβγ-Mediated Activation of PI3K/Akt and MAPK/ERK Pathways

The liberated Gβγ subunit can activate several downstream effectors, including Phosphoinositide 3-kinase (PI3K) and elements of the Mitogen-Activated Protein Kinase (MAPK) cascade. Activation of PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a key regulator of cell survival and metabolism. The Gβγ subunit can also, through a series of intermediates including Src kinase and Ras, lead to the activation of the Raf-MEK-ERK (MAPK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Notably, the inhibition of PKA by the Gαi/o pathway can also contribute to ERK activation by reducing the inhibitory phosphorylation of Raf.

Gβγ-Mediated Activation of PLC and Calcium Mobilization

The Gβγ subunit can also activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways.

Receptor-Independent Signaling

WIN 55,212-2 can also exert effects independently of CB1 and CB2 receptors. One notable example is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation. WIN 55,212-2 can inhibit TRPV1 activity through a calcineurin-dependent dephosphorylation mechanism. Additionally, some studies suggest that WIN 55,212-2 can modulate cellular processes through interference with ceramide signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of WIN 55,212-2 downstream signaling are provided below.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Workflow:

Methodology:

-

Membrane Preparation: Cells (e.g., HEK293 or CHO) stably expressing the cannabinoid receptor of interest are harvested and homogenized in a hypotonic buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined.

-

Assay: In a 96-well plate, cell membranes (5-20 µg of protein) are incubated with assay buffer containing GDP (typically 10 µM) to ensure G-proteins are in their inactive state.

-

Various concentrations of WIN 55,212-2 are added to the wells.

-

The reaction is initiated by the addition of [35S]GTPγS (final concentration ~0.1 nM).

-

The plate is incubated at 30°C for 60-90 minutes.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) is subtracted from all values. The specific binding is plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the ability of WIN 55,212-2 to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells (e.g., CHO or HEK293) stably expressing the cannabinoid receptor of interest are seeded in 96-well plates and cultured overnight.

-

Assay: The culture medium is removed, and cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with various concentrations of WIN 55,212-2.

-

Adenylyl cyclase is stimulated with forskolin (typically 1-10 µM).

-

The plate is incubated at 37°C for 15-30 minutes.

-

Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, LANCE, or an ELISA-based kit.

-

Data Analysis: The amount of cAMP produced is plotted against the logarithm of the WIN 55,212-2 concentration to determine the IC50 value for the inhibition of adenylyl cyclase.

Western Blotting for ERK Phosphorylation

This technique is used to detect the phosphorylation (and thus activation) of ERK1/2 in response to WIN 55,212-2 treatment.

Methodology:

-

Cell Treatment and Lysis: Cells are serum-starved to reduce basal ERK activation and then treated with various concentrations of WIN 55,212-2 for a specific time (e.g., 10 minutes). The cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane is stripped of the bound antibodies and re-probed with a primary antibody that recognizes total ERK1/2.

-

Data Analysis: The band intensities for p-ERK and total ERK are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Calcium Imaging with Fura-2 AM

This method allows for the real-time measurement of changes in intracellular calcium concentration in response to WIN 55,212-2.

Methodology:

-

Cell Loading: Cells cultured on coverslips are loaded with the ratiometric calcium indicator Fura-2 AM (typically 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C. During this time, the acetoxymethyl (AM) ester is cleaved by intracellular esterases, trapping the dye inside the cells.

-

Washing: The cells are washed with buffer to remove extracellular dye.

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is collected at ~510 nm.

-

Stimulation: A baseline fluorescence ratio (340/380) is recorded before adding WIN 55,212-2 to the perfusion buffer.

-

Data Acquisition: The change in the 340/380 fluorescence ratio over time is recorded, which is proportional to the change in intracellular calcium concentration.

-

Data Analysis: The ratio data is used to calculate the intracellular calcium concentration, often after calibration with solutions of known calcium concentrations.

Conclusion

WIN 55,212-2 is a multifaceted cannabinoid agonist whose downstream signaling is complex, involving both canonical G-protein dependent pathways and receptor-independent mechanisms. Its ability to modulate key signaling nodes such as adenylyl cyclase, PI3K/Akt, MAPK/ERK, and intracellular calcium levels underscores its profound impact on cellular function. The experimental protocols detailed herein provide a framework for the continued investigation of these pathways and the development of novel therapeutics targeting the endocannabinoid system. A thorough understanding of the intricate signaling network activated by compounds like WIN 55,212-2 is paramount for advancing our knowledge in areas ranging from neuroscience to immunology and oncology.

References

Methodological & Application

Application Notes and Protocols for the Dissolution of WIN 55,212-2 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: WIN 55,212-2 is a potent aminoalkylindole cannabinoid receptor agonist with high affinity for the CB2 receptor and moderate affinity for the CB1 receptor.[1][2] It is widely used in preclinical research to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, and neurological disorders.[3][4][5] A significant challenge in utilizing WIN 55,212-2 for in vivo studies is its poor aqueous solubility.[3][6] This document provides detailed protocols and application notes for the effective dissolution and administration of WIN 55,212-2 for in vivo research, ensuring reliable and reproducible results.

Data Presentation: Solubility and Vehicle Formulations

Effective delivery of WIN 55,212-2 in vivo necessitates the use of appropriate solvents and vehicle systems. The choice of vehicle depends on the desired route of administration, concentration, and experimental model.

Solubility Data

The following table summarizes the maximum solubility of WIN 55,212-2 mesylate in various common laboratory solvents. It is often necessary to first dissolve the compound in an organic solvent before diluting it into an aqueous-based vehicle for injection.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 12 - 52.26 | ~23 - 100 | Gentle warming may be required.[7] |

| Ethanol | 15.68 | 30 | Gentle warming may be required.[2] |

| Dimethylformamide (DMF) | ~30 | ~57 | --- |

| 0.1 M HCl | 0.25 | ~0.48 | --- |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2.4 | ~4.6 | --- |

| Water / Aqueous Buffers | Insoluble / Sparingly Soluble | --- | Direct dissolution is not recommended.[7][8] |

Data is based on WIN 55,212-2 mesylate salt (M.Wt: ~522.61 g/mol ). Batch-specific molecular weight may vary.

Common In Vivo Vehicle Formulations

Researchers have successfully used several vehicle formulations for the systemic administration of WIN 55,212-2. The table below details common vehicle compositions, routes of administration, and typical dosages.

| Vehicle Composition | Route of Administration | Typical Dosage | Animal Model |

| Saline / 5% Ethanol / 5% Emulphor | Intraperitoneal (i.p.) | 2 mg/kg | Not Specified |

| Ethanol / Emulphor / Saline (1:1:18) | Intraperitoneal (i.p.) | 1 mg/kg | Rat |

| 5% Tween-80 / 5% DMSO / 0.9% Saline | Not Specified | Not Specified | Rat |

| Tocrisolve™ 100 (1% in PBS) | Intraperitoneal (i.p.) | 1 mg/kg | Mouse |

| DMSO (diluted for injection) | Intravenous (i.v.) | 0.001 - 0.1 mg/kg | Guinea Pig |

| DMSO / Saline (60:40) | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Rat |

Experimental Protocols

Below are detailed protocols for preparing WIN 55,212-2 solutions for in vivo administration. It is crucial to prepare solutions fresh daily unless stability data for the specific formulation suggests otherwise.[1]

Protocol 1: Preparation of Stock Solution in DMSO

Stock solutions in organic solvents like DMSO can be prepared at high concentrations and stored for later dilution.

Materials:

-

WIN 55,212-2 mesylate powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, inert gas (e.g., nitrogen or argon)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the required amount of WIN 55,212-2 mesylate powder in a sterile vial.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM, which is ~52.26 mg/mL).

-

Vortex and apply gentle warming (e.g., in a 37°C water bath) until the powder is completely dissolved.

-

Purge the vial headspace with an inert gas to prevent oxidation.[8]

-

Store the stock solution at -20°C. Stored properly, DMSO solutions may be stable for up to 3 months.[7]

Protocol 2: Formulation using Ethanol, Emulphor, and Saline

This is a widely used vehicle for intraperitoneal injections of lipophilic compounds.

Materials:

-

WIN 55,212-2 mesylate powder

-

Ethanol (95-100%), sterile

-

Emulphor® EL-620 (or a similar surfactant like Kolliphor® EL or Tween 80)

-

Sterile 0.9% saline solution

Procedure:

-

Prepare the Vehicle: Create a stock vehicle solution by mixing ethanol and Emulphor in a 1:1 ratio. For example, mix 1 mL of ethanol with 1 mL of Emulphor.

-

Dissolve WIN 55,212-2: Add the required amount of WIN 55,212-2 powder to the ethanol/Emulphor mixture. Vortex thoroughly until fully dissolved. For example, to prepare a 1 mg/mL final solution, dissolve 10 mg of WIN 55,212-2 in 0.5 mL of ethanol and 0.5 mL of Emulphor.

-

Emulsify with Saline: Slowly add sterile saline to the drug-vehicle mixture while vortexing continuously to form a stable emulsion. For the example above, add 9 mL of saline to the 1 mL of drug-vehicle mix to reach a final volume of 10 mL. The final vehicle composition will be 5% ethanol, 5% Emulphor, and 90% saline.[1]

-

Final Check: Ensure the final solution is a homogenous suspension or emulsion before administration.

-

Administration: Administer the freshly prepared solution intraperitoneally.[1][9]

Protocol 3: Formulation using Tocrisolve™ 100

Tocrisolve™ 100 is a commercially available, emulsion-based solvent designed for lipophilic compounds.

Materials:

-

WIN 55,212-2 mesylate powder

-

Tocrisolve™ 100

-

Sterile Phosphate-Buffered Saline (PBS) or saline

Procedure:

-

Dissolve in Tocrisolve™: Prepare a stock solution by dissolving WIN 55,212-2 directly in Tocrisolve™ 100. For example, a 10 mM stock solution can be prepared.[3]

-

Dilute for Injection: On the day of the experiment, dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, if the vehicle control is 1% Tocrisolve™ in PBS, the final drug solution should also contain 1% Tocrisolve™.[3]

-

Vortex: Mix thoroughly to ensure a homogenous solution.

-

Administration: The solution can be used for both in vitro and in vivo applications. For in vivo studies, it has been administered intraperitoneally.[3]

Visualizations: Workflow and Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for preparing WIN 55,212-2 for in vivo administration using a multi-component vehicle system.

Signaling Pathway

WIN 55,212-2 acts as an agonist at cannabinoid receptors CB1 and CB2, modulating downstream signaling cascades such as the MAPK/Akt pathway, which influences cellular processes like proliferation, apoptosis, and inflammation.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. pnas.org [pnas.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. (R)-(+)-WIN 55,212-2 = 98 HPLC 131543-23-2 [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. The synthetic cannabinoid WIN 55212-2 differentially modulates thigmotaxis but not spatial learning in adolescent and adult animals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WIN 55,212-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction